头孢唑啉

描述

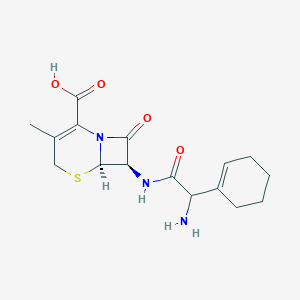

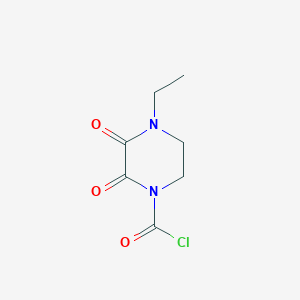

Ceftezole is a semisynthetic first-generation cephalosporin antibiotic. It is known for its ability to bind to and inactivate penicillin-binding proteins (PBPs) located on the inner membrane of the bacterial cell wall. These PBPs are crucial enzymes involved in the terminal stages of assembling the bacterial cell wall and in reshaping the cell wall during growth and division. By inactivating PBPs, ceftezole interferes with the cross-linkage of peptidoglycan chains necessary for bacterial cell wall strength and rigidity, leading to the weakening of the bacterial cell wall and causing cell lysis .

科学研究应用

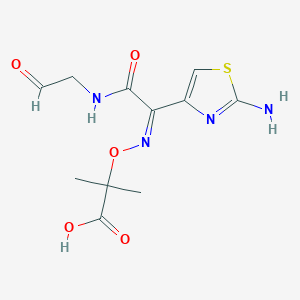

头孢唑啉具有广泛的科学研究应用。它用作具有体内抗糖尿病活性的 α-葡萄糖苷酶抑制剂。在体外 α-葡萄糖苷酶分析中,头孢唑啉已被证明是酵母 α-葡萄糖苷酶的可逆、非竞争性抑制剂。在体内链脲佐菌素诱导的小鼠模型中,头孢唑啉治疗导致血糖水平显着降低。 这些发现表明头孢唑啉可能是一种临床上有用的抗糖尿病化合物 .

作用机制

头孢唑啉通过与细菌细胞壁内膜上的青霉素结合蛋白 (PBP) 结合并使其失活来发挥其作用。PBP 是参与细菌细胞壁组装的末端阶段以及细胞生长和分裂过程中细胞壁重塑的酶。 PBP 的失活会干扰肽聚糖链的交联,这些交联对于细菌细胞壁的强度和刚性至关重要,从而导致细菌细胞壁减弱并引起细胞裂解 .

与相似化合物的比较

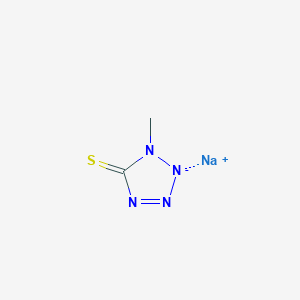

头孢唑啉是一种第一代头孢菌素,属于 β-内酰胺类抗菌化合物。类似的化合物包括头孢唑林、头孢羟氨苄和头孢氨苄。 头孢唑啉的独特之处在于其特定的侧基,包括 (1,3,4-噻二唑-2-基硫代)甲基和 [2-(1H-四唑-1-基)乙酰胺基侧基,分别位于 3 位和 7 位 .

生化分析

Biochemical Properties

Ceftezole exhibits potent α-glucosidase inhibitory activity . It interacts with penicillin-binding proteins (PBPs), which are enzymes involved in the terminal stages of assembling the bacterial cell wall and in reshaping the cell wall during growth and division . The interaction between Ceftezole and PBPs is crucial for its antimicrobial activity .

Cellular Effects

Ceftezole binds to and inactivates PBPs located on the inner membrane of the bacterial cell wall . This inactivation interferes with the cross-linkage of peptidoglycan chains necessary for bacterial cell wall strength and rigidity . As a result, the bacterial cell wall weakens, leading to cell lysis .

Molecular Mechanism

The bactericidal activity of Ceftezole results from the inhibition of cell wall synthesis via its affinity for PBPs . It binds to these proteins and inactivates them, disrupting the process of cell wall assembly and leading to the weakening and eventual lysis of the bacterial cell .

Temporal Effects in Laboratory Settings

In in vitro α-glucosidase assays, Ceftezole was shown to be a reversible, non-competitive inhibitor of yeast α-glucosidase . Over time, it was observed that blood glucose levels decreased by 30% 20 min after Ceftezole treatment .

Dosage Effects in Animal Models

In an in vivo streptozotocin-induced mouse model, it was confirmed that blood glucose levels decreased by 30% 20 min after Ceftezole treatment (10 mg/kg/day) . This suggests that the effects of Ceftezole can vary with different dosages in animal models.

Metabolic Pathways

Like other cephalosporins, it is likely to be metabolized in the liver and excreted in the urine .

Transport and Distribution

Like other cephalosporins, it is likely to be distributed throughout the body, including the interstitial and intracellular fluids .

Subcellular Localization

Given its mechanism of action, it is likely to be localized at the inner membrane of the bacterial cell wall where it interacts with PBPs .

准备方法

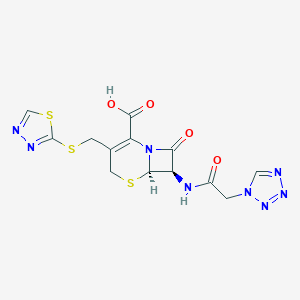

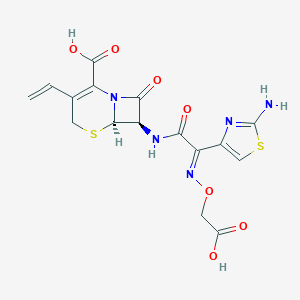

头孢唑啉的制备涉及多种合成路线和反应条件。一种方法使用 1H-四唑乙酸和 2-巯基-1,3,4-噻二唑作为原料。该过程包括催化甲苯磺酸或二环己基碳二亚胺来生成 1H-四唑-乙酰-1,3,4-噻二唑-2-硫酯(活性酯)。这种活性酯在季铵盐相转移催化剂的作用下,与 7-氨基头孢菌酸一起进行一锅沸腾,合成头孢唑啉酸。 然后再生钠盐,然后重结晶和纯化以获得高纯度的头孢唑啉钠 .

化学反应分析

头孢唑啉会发生各种化学反应,包括氧化、还原和取代。这些反应中常用的试剂和条件包括硼砂溶液、高压和紫外检测波长。 从这些反应中形成的主要产物包括头孢唑啉钠和其他衍生物 .

相似化合物的比较

Ceftezole is a first-generation cephalosporin belonging to the β-lactam class of antibacterial compounds. Similar compounds include cefazolin, cefadroxil, and cephalexin. Ceftezole is unique due to its specific side groups, including (1,3,4-thiadiazol-2-ylsulfanyl)methyl and [2-(1H-tetrazol-1-yl)acetamido side groups located at positions 3 and 7, respectively .

属性

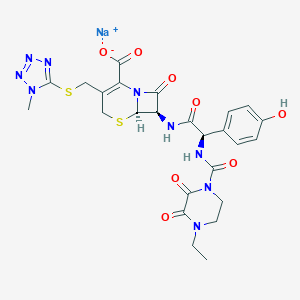

IUPAC Name |

(6R,7R)-8-oxo-7-[[2-(tetrazol-1-yl)acetyl]amino]-3-(1,3,4-thiadiazol-2-ylsulfanylmethyl)-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12N8O4S3/c22-7(1-20-4-14-18-19-20)16-8-10(23)21-9(12(24)25)6(2-26-11(8)21)3-27-13-17-15-5-28-13/h4-5,8,11H,1-3H2,(H,16,22)(H,24,25)/t8-,11-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DZMVCVMFETWNIU-LDYMZIIASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=C(N2C(S1)C(C2=O)NC(=O)CN3C=NN=N3)C(=O)O)CSC4=NN=CS4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C(=C(N2[C@H](S1)[C@@H](C2=O)NC(=O)CN3C=NN=N3)C(=O)O)CSC4=NN=CS4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12N8O4S3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

41136-22-5 (hydrochloride salt) | |

| Record name | Ceftezole [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026973240 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID0022771 | |

| Record name | Ceftezole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0022771 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

440.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

26973-24-0 | |

| Record name | Ceftezole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=26973-24-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ceftezole [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026973240 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ceftezole | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB13821 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Ceftezole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0022771 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | CEFTEZOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2Z86SYP11W | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is Ceftezole and what is its mechanism of action?

A1: Ceftezole is a β-lactam antibiotic belonging to the cephalosporin family. Like other β-lactams, it exerts its antibacterial effect by inhibiting bacterial cell wall synthesis. [] Specifically, Ceftezole binds to penicillin-binding proteins (PBPs), enzymes crucial for the final stages of peptidoglycan synthesis. This binding disrupts the formation of the bacterial cell wall, ultimately leading to cell death. []

Q2: Which bacteria are typically susceptible to Ceftezole?

A2: Ceftezole demonstrates broad-spectrum activity against various Gram-positive and Gram-negative bacteria. It exhibits potent activity against Escherichia coli, Klebsiella spp. (comparable to Cefazolin and superior to Cephaloridine and Cephalothin), and Staphylococcus aureus. []

Q3: Are there any bacteria known to be intrinsically resistant to Ceftezole?

A3: Yes, Ceftezole shows limited efficacy against Pseudomonas aeruginosa, Serratia marcescens, and Proteus vulgaris. []

Q4: How is Ceftezole administered, and what is its typical half-life?

A4: Ceftezole is primarily administered intravenously or intramuscularly. [] In healthy volunteers, following a single 500 mg intramuscular dose, it reaches peak serum concentration in approximately 30 minutes and is eliminated from the bloodstream within 6 hours. [] The serum half-life is around 56 minutes, approximately half that of Cefazolin. []

Q5: How is Ceftezole eliminated from the body?

A5: The primary route of Ceftezole elimination is through urinary excretion. In humans, approximately 87.5% of the administered dose is recovered in the urine within 24 hours, primarily in its unchanged form. [] Biliary excretion plays a minor role, with an excretion rate of around 4.4% observed in rats. []

Q6: Does renal impairment affect Ceftezole pharmacokinetics?

A6: Yes, impaired renal function can significantly impact Ceftezole elimination. Studies show a direct correlation between Ceftezole elimination rate and creatinine clearance. In patients with severely impaired renal function, the serum half-life can increase significantly, reaching up to 10.7 hours. []

Q7: Are there any known mechanisms of resistance to Ceftezole?

A8: In Bacteroides fragilis, resistance to Ceftezole can arise from decreased affinity for PBP 3, a crucial target for its antibacterial activity. [] Another mechanism involves the overproduction of β-lactamases, enzymes that can hydrolyze and inactivate Ceftezole. []

Q8: What are the common adverse effects associated with Ceftezole?

A9: Skin reactions, such as rashes, are among the commonly reported adverse effects. [] Other adverse reactions reported include gastrointestinal disturbances, such as diarrhea. [] More severe reactions like anaphylactic shock, though rare, have been reported. []

Q9: What is the chemical structure and molecular formula of Ceftezole?

A10: Ceftezole is chemically designated as (6R,7R)-8-oxo-7[2-(1H-tetrazol-1-yl)acetamido]-3-[(1,3,4-thiadiazol-2-ylthio)methyl]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-carboxylic acid. []

Q10: What is known about the stability of Ceftezole in various formulations?

A11: Ceftezole sodium, a commonly used form, exists in different crystalline forms (type I and type II) with varying stability. The type I crystal form demonstrates greater stability compared to the type II. []

Q11: Have any prodrugs of Ceftezole been developed to improve its bioavailability?

A13: Yes, researchers have synthesized and investigated prodrugs like Ceftezole butyrolactone ester (CFZ-BL) and Ceftezole ethoxycarbonyloxyethyl ester (CFZ-ET) to enhance oral bioavailability. [, ] These prodrugs, designed to be more lipophilic, demonstrated improved absorption and higher serum concentrations compared to Ceftezole itself in animal models.

Q12: What are the primary factors influencing the oral bioavailability of Ceftezole and its prodrugs?

A14: Lipophilicity plays a crucial role in the absorption and bioavailability of Ceftezole. The prodrugs, being more lipophilic, exhibit enhanced absorption from the gastrointestinal tract. [, ] Additionally, the rate of conversion of these prodrugs to active Ceftezole in the liver is another critical determinant of their overall bioavailability. [, ]

Q13: What types of infections are commonly treated with Ceftezole?

A15: Ceftezole has been clinically used to treat a range of bacterial infections, including respiratory tract infections (such as pneumonia and bronchitis), urinary tract infections, and skin infections. [, , , , ]

Q14: Have any alternative therapeutic applications for Ceftezole been explored?

A16: Interestingly, research suggests that Ceftezole might possess anti-diabetic properties. Studies have shown that it can act as an α-glucosidase inhibitor, potentially aiding in blood glucose regulation. [, ]

Q15: What are some future research directions regarding Ceftezole?

A17: Given its potential anti-diabetic properties, further investigations into the efficacy and safety of Ceftezole as an anti-diabetic agent are warranted. [, ] Additionally, research focusing on overcoming existing resistance mechanisms and developing novel formulations with improved pharmacokinetic profiles would be beneficial.

Q16: What are some important considerations regarding the clinical use of Ceftezole?

A18: Close monitoring for potential adverse effects, particularly allergic reactions, is crucial. Dosage adjustments are necessary for patients with renal impairment to prevent drug accumulation and potential toxicity. [] The emergence and spread of antibiotic resistance are significant concerns; therefore, promoting judicious Ceftezole use and implementing effective infection control measures are essential.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(6R,7R)-7-Amino-8-oxo-3-vinyl-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B193811.png)

![(6R,7R)-7-Amino-8-oxo-3-(prop-1-en-1-yl)-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B193848.png)